molecular formula C10H10O3 B6173911 2-acetyl-3-methoxybenzaldehyde CAS No. 2147745-09-1

2-acetyl-3-methoxybenzaldehyde

Cat. No. B6173911
CAS RN: 2147745-09-1
M. Wt: 178.2
InChI Key:
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Description

2-Acetyl-3-methoxybenzaldehyde (2-AMB) is a naturally-occurring compound found in various plants and fungi. It is an aromatic aldehyde that has a wide range of applications in the scientific community. It is used in the synthesis of aromatic compounds, the production of pharmaceuticals, and the development of new materials. 2-AMB has also been studied for its potential medicinal properties, including its antioxidant, anti-inflammatory, and anti-cancer activities.

Scientific Research Applications

2-acetyl-3-methoxybenzaldehyde has a wide range of applications in the scientific community. It is used in the synthesis of aromatic compounds, the production of pharmaceuticals, and the development of new materials. It is also used in the production of dyes, fragrances, and flavorings. In addition, 2-acetyl-3-methoxybenzaldehyde is used in the study of enzyme kinetics and metabolic pathways.

Mechanism of Action

2-acetyl-3-methoxybenzaldehyde has been shown to interact with a variety of enzymes and receptors. It has been shown to inhibit the activity of enzymes involved in the breakdown of fatty acids, such as lipoxygenase and cyclooxygenase. It has also been shown to activate the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ has been associated with a variety of beneficial effects, including improved insulin sensitivity, reduced inflammation, and enhanced energy metabolism.
Biochemical and Physiological Effects
2-acetyl-3-methoxybenzaldehyde has been studied for its potential medicinal properties, including its antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-acetyl-3-methoxybenzaldehyde has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

2-acetyl-3-methoxybenzaldehyde is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is volatile and can easily evaporate, making it difficult to measure accurately in the laboratory.

Future Directions

There are a number of potential future directions for 2-acetyl-3-methoxybenzaldehyde research. These include further exploration of its antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential use in the development of new materials, pharmaceuticals, and dyes. In addition, further research is needed to better understand the mechanism of action of 2-acetyl-3-methoxybenzaldehyde and its potential role in the treatment of various diseases. Finally, further research is needed to explore the potential therapeutic applications of 2-acetyl-3-methoxybenzaldehyde, including its use in combination with other drugs.

Synthesis Methods

2-acetyl-3-methoxybenzaldehyde is synthesized via a two-step process. The first step involves the reaction of acetone and methoxybenzene to form 2-methoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The second step involves the oxidation of 2-methoxybenzaldehyde to form 2-acetyl-3-methoxybenzaldehyde. This reaction is catalyzed by an oxidizing agent, such as potassium permanganate or chromium trioxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-3-methoxybenzaldehyde involves the condensation of 2-acetylphenol with methoxybenzaldehyde in the presence of a catalyst.", "Starting Materials": [ "2-acetylphenol", "methoxybenzaldehyde", "catalyst" ], "Reaction": [ "Mix 2-acetylphenol and methoxybenzaldehyde in a 1:1 ratio in a reaction flask.", "Add a catalytic amount of catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

2147745-09-1

Product Name

2-acetyl-3-methoxybenzaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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